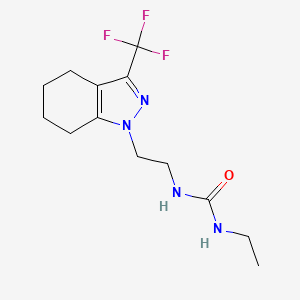

1-ethyl-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-ethyl-3-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N4O/c1-2-17-12(21)18-7-8-20-10-6-4-3-5-9(10)11(19-20)13(14,15)16/h2-8H2,1H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBQJSGRUPGUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN1C2=C(CCCC2)C(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea , identified by its CAS number 762240-92-6, is part of a class of indazole derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Synthesis of 1-Ethyl-3-(2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of a trifluoromethylated indazole derivative with an ethylurea precursor under controlled conditions to yield the desired product. The reaction is often catalyzed using palladium on carbon (Pd/C) in a methanol solvent at elevated pressures and temperatures to ensure high yield and purity .

The biological activity of 1-ethyl-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is primarily attributed to its interaction with various molecular targets. Research indicates that indazole derivatives can modulate several signaling pathways involved in cell proliferation and survival.

Key Findings:

- Enzymatic Inhibition : Studies have shown that similar indazole compounds exhibit potent inhibitory activity against kinases such as FGFR (Fibroblast Growth Factor Receptor), with IC50 values often in the nanomolar range (e.g., < 4.1 nM for certain derivatives) .

- Antitumor Activity : Compounds within this class have demonstrated significant antitumor effects in various cancer cell lines. For instance, one study reported an IC50 value of 25.3 ± 4.6 nM against KG1 cell lines, indicating strong antiproliferative properties .

- Selectivity and Toxicity : The selectivity of these compounds for specific kinases suggests a potential for reduced off-target effects compared to non-selective inhibitors. Additionally, some derivatives have been shown to have acceptable safety profiles in preliminary evaluations .

Case Studies

Case Study 1: Anticancer Properties

A recent study evaluated the efficacy of a related indazole derivative in a preclinical model of melanoma. The compound exhibited significant tumor regression in vivo, with associated reductions in proliferation markers and increased apoptosis in treated tumors.

Case Study 2: Inhibition of Kinase Activity

Another investigation focused on the compound's ability to inhibit Aurora kinases, critical regulators of cell division. Results indicated that certain derivatives displayed dual inhibition capabilities with IC50 values as low as 0.026 μM for Aurora A and B kinases .

Comparative Biological Activity Table

| Compound Name | Target Kinase | IC50 Value (nM) | Biological Activity |

|---|---|---|---|

| Compound A | FGFR1 | < 4.1 | Antiproliferative |

| Compound B | Aurora A/B | 26/15 | Cell cycle arrest |

| Compound C | ERK1/2 | 20 | Antitumor activity |

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit promising antimicrobial properties. The trifluoromethyl group enhances the compound's interaction with microbial targets, potentially increasing its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1-Ethyl-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea | 12 | Staphylococcus aureus |

| Chloramphenicol | 20 | Staphylococcus aureus |

| Ciprofloxacin | 10 | Escherichia coli |

These results indicate that the compound has a comparable minimum inhibitory concentration (MIC) to established antibiotics, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The presence of the indazole moiety is particularly relevant as it has been associated with the inhibition of cancer cell proliferation.

Case Study: U937 Cell Line

In experiments involving the U937 cell line, the compound demonstrated an IC50 value of 14.5 μM, indicating significant cytotoxicity compared to standard chemotherapeutic agents.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| U937 | 14.5 | Etoposide | 17.0 |

| THP-1 | >50 | Doxorubicin | 0.5 |

The results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest or activation of apoptotic pathways.

Enzyme Inhibition

Enzyme inhibition is another critical area where this compound shows promise. It has been identified as an inhibitor of several enzymes crucial for bacterial survival and cancer progression. Notably:

- Carbonic Anhydrases : Important for maintaining pH balance in cells.

- DNA Gyrases : Essential for DNA replication in bacteria.

Studies indicate that the compound effectively inhibits these enzymes, which could lead to therapeutic applications in treating infections and cancer.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their modifications are summarized below:

Key Observations :

- The trifluoromethyl-tetrahydroindazol core is conserved across analogs, but substituents vary significantly, influencing polarity and target interactions.

Physicochemical Properties

| Property | Target Compound | Compound 35 | Butanoic Acid Analog |

|---|---|---|---|

| LogP (estimated) | ~2.1 (moderate lipophilicity) | ~2.5 | ~1.8 (acidic) |

| Solubility | Moderate (urea enhances polarity) | Low (acetamide) | High (carboxylic acid) |

| Hydrogen Bond Donors | 2 (urea) | 1 (amide) | 2 (acid + indazol) |

The trifluoromethyl group increases lipophilicity across all analogs, while functional groups like urea or carboxylic acid modulate solubility and membrane permeability .

Q & A

Q. What synthetic strategies are optimal for preparing 1-ethyl-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Multi-step synthesis is typically required, starting with functionalization of the indazole core. Key steps include:

- Indazole alkylation : Reacting 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with a bromoethyl intermediate under inert conditions (e.g., dry DCM and collidine as a base) to form the ethyl linker .

- Urea formation : Coupling the intermediate with ethyl isocyanate or via carbodiimide-mediated reactions. Purification via flash chromatography (gradient elution with petroleum ether/ethyl acetate) is critical to isolate the product .

- Optimization : Reaction temperature (room temperature), stoichiometry (1.05 eq of base), and solvent drying are key to achieving >60% yield .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR confirm the ethyl linker and urea group; 19F NMR verifies the trifluoromethyl moiety .

- HRMS : Validates molecular weight with <2 ppm error .

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets, and what experimental validation is required?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions between the trifluoromethyl-indazolyl group and ATP-binding pockets of kinases (e.g., JAK2 or Aurora kinases). Focus on hydrogen bonding with urea and hydrophobic interactions with the CF3 group .

- Validation : Perform kinase inhibition assays (e.g., ADP-Glo™) and compare IC50 values with computational predictions. Discrepancies may arise from solvent effects or protein flexibility .

Q. What strategies resolve contradictory bioactivity data in cell-based vs. enzyme-level assays for this compound?

- Methodological Answer :

- Cell permeability : Assess logP (via shake-flask method) to determine if poor membrane penetration explains weak cell-based activity despite strong enzyme inhibition .

- Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., via cytochrome P450). Modify the ethyl linker with deuterium or fluorine to enhance stability .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what structural analogs could improve bioavailability?

- Methodological Answer :

- CF3 effects : Enhances metabolic stability but may reduce solubility. Measure logD (pH 7.4) to evaluate lipophilicity .

- Analog design : Replace CF3 with sulfonamide or cyano groups to balance potency and solubility. Synthesize derivatives via parallel chemistry and compare ADME profiles .

Theoretical and Mechanistic Questions

Q. What conceptual frameworks explain the dual inhibitory activity of this compound in both inflammatory and proliferative pathways?

- Methodological Answer :

- Polypharmacology : Link to kinase cross-reactivity models (e.g., Janus kinase/STAT and MAPK pathways). Use phosphoproteomics to map downstream signaling nodes .

- Network pharmacology : Construct interaction networks using STRING or KEGG to identify shared targets between inflammation and cancer .

Q. How can crystallography or cryo-EM elucidate the urea moiety’s role in target engagement?

- Methodological Answer :

- Co-crystallization : Soak the compound into kinase crystals (e.g., PDB 3GG) to resolve hydrogen bonds between urea and catalytic lysine .

- Cryo-EM : Apply single-particle analysis for larger complexes (e.g., mTORC1) if crystallization fails .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response curves with high variability in this compound’s cytotoxicity assays?

- Methodological Answer :

- Nonlinear regression : Use four-parameter logistic models (e.g., GraphPad Prism) with outlier detection (ROUT method, Q=1%).

- Replicate design : Perform triplicate runs across three independent experiments to distinguish biological variability from technical noise .

Q. How can researchers validate the compound’s stability under long-term storage conditions for reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.